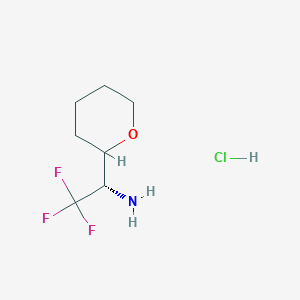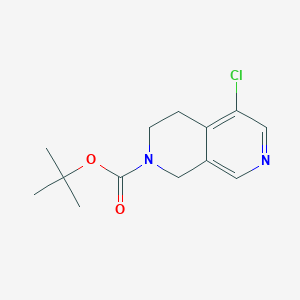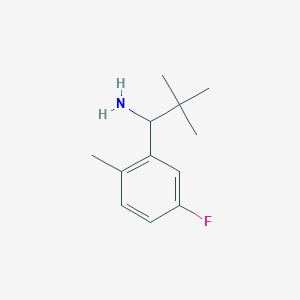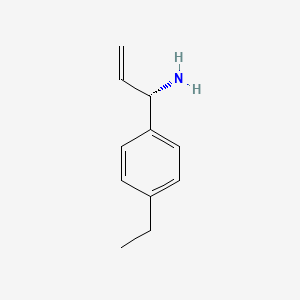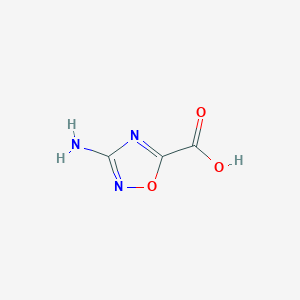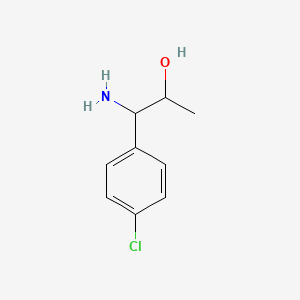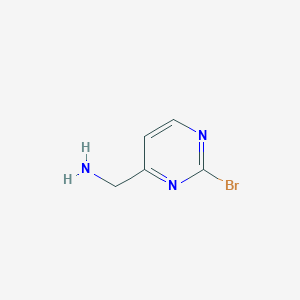![molecular formula C12H18N4OS B13033782 (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, and an amino alcohol side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL typically involves multi-step organic reactions. One common approach is to start with the construction of the thienopyrimidine core, followed by the introduction of the amino group and the side chain. Key steps may include:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents such as ammonia or amines under suitable conditions.
Side Chain Attachment: Coupling of the side chain to the core structure using methods like reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the thienopyrimidine core or side chain can lead to different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different side chains or functional groups.
Amino Alcohols: Compounds with similar side chains but different core structures.
Uniqueness
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is unique due to its specific combination of the thienopyrimidine core and the amino alcohol side chain. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H18N4OS |
|---|---|
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
(2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C12H18N4OS/c1-3-4-8(5-17)14-11-10-9(7(2)6-18-10)15-12(13)16-11/h6,8,17H,3-5H2,1-2H3,(H3,13,14,15,16)/t8-/m0/s1 |
Clave InChI |
JTWKCKCHGLBBEF-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2C)N |
SMILES canónico |
CCCC(CO)NC1=NC(=NC2=C1SC=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


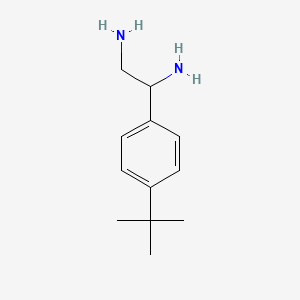
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)

![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
